molecular formula C18H17N3O2 B2708642 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-26-8

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

カタログ番号: B2708642
CAS番号: 877649-26-8
分子量: 307.353
InChIキー: OPKLDPKUGLHCIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a chemical compound offered for research use in biochemical and pharmacological studies. This product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives represent a valuable scaffold in medicinal chemistry due to their diverse biological activities. Scientific literature indicates that this structural class has been investigated for its potential anticancer properties. Specifically, related carboxamide derivatives have demonstrated promising in vitro anticancer activity against a panel of human cancer cell lines, including prostate (DU145), lung (A549), cervical (SiHa), and breast (MCF-7) cancers . The mechanism of action for this compound class is an area of active research, with some pyrimidine derivatives known to act by inhibiting topoisomerase IIα, leading to DNA double-strand breaks and the induction of apoptosis in proliferating cells . The core pyrido[1,2-a]pyrimidine structure is also found in other pharmacologically active compounds, including tranquilizers and antiallergic agents, highlighting its broad significance in drug discovery . Researchers can utilize this compound as a key intermediate or building block for the synthesis of novel derivatives or as a reference standard in biological screening assays to explore new therapeutic avenues.

特性

IUPAC Name

7-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-3-6-14(7-4-12)9-20-17(22)15-10-19-16-8-5-13(2)11-21(16)18(15)23/h3-8,10-11H,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKLDPKUGLHCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C3C=CC(=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine core. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amide coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Catalysts and solvents are carefully chosen to optimize the reaction efficiency and minimize by-products.

化学反応の分析

Types of Reactions

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrido[1,2-a]pyrimidine core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrimidine derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various derivatives, including 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, which showed promising results against various cancer cell lines.

Case Study : In vitro testing revealed that this compound induced apoptosis in human cancer cells, suggesting its potential as a lead compound for further development in cancer therapy .

Antiviral Properties

Research has indicated that similar compounds possess antiviral activities. The modification of the pyrido[1,2-a]pyrimidine structure has been linked to enhanced efficacy against viral infections.

Case Study : A derivative was tested against the influenza virus and exhibited notable antiviral effects, leading to a reduction in viral load in infected cell cultures .

Agrochemical Applications

The compound's structural features make it suitable for development as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in plants can be harnessed to create effective agrochemical agents.

Herbicidal Activity

Studies have shown that derivatives of pyrido[1,2-a]pyrimidine can inhibit the growth of certain weeds without harming crops.

Data Table: Herbicidal Activity of Pyrido[1,2-a]pyrimidines

Compound NameActive IngredientTarget WeedsEfficacy (%)
7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide0.5% solutionAmaranthus retroflexus85%
Other Derivative0.5% solutionSetaria viridis80%

作用機序

The mechanism of action of 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, making it a potential anti-cancer agent.

類似化合物との比較

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of this compound are contextualized below against analogs with modifications to the pyrido-pyrimidine core, carboxamide substituents, or aromatic moieties.

Modifications to the Benzyl Substituent

  • 7-Methyl-N-(3-Methylphenyl)-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide (CAS 877649-48-4) Structural Difference: The benzyl group has a 3-methyl substituent instead of 4-methyl. No direct bioactivity data are available for comparison .
  • 4-Oxo-N-[4-(Trifluoromethyl)Benzyl]-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide (Compound 37)

    • Structural Difference : The 4-methylbenzyl group is replaced with a 4-trifluoromethylbenzyl group.
    • Bioactivity : Exhibited moderate antimalarial activity (IC₅₀ = 37 μM) in a screen of 42 analogs. The electron-withdrawing CF₃ group likely enhances metabolic resistance compared to the electron-donating methyl group in the target compound .

Core Modifications: Positional Methyl Groups

  • 6-Methyl-N-(Cyclopentyl)-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamide Structural Difference: A methyl group at position 6 (vs. 7) and a cyclopentyl group on the carboxamide nitrogen. Bioactivity: Demonstrated superior gastroprotective effects in rat models, reducing ethanol-induced gastric lesions by 65–70%. The cyclopentyl group may enhance lipophilicity and tissue penetration compared to the 4-methylbenzyl group in the target compound .

Analgesic Derivatives: Bioisosteric Replacements

  • N-(Benzyl)-2-Hydroxy-9-Methyl-4-Oxo-4H-Pyrido[1,2-a]Pyrimidine-3-Carboxamides Structural Difference: Introduction of a 2-hydroxy group and a 9-methyl substituent. Bioactivity: All analogs in this subclass showed uniform analgesic activity in the acetic acid writhing model, suggesting that bioisosteric replacement of the 4-hydroxyquinolin-2-one nucleus with the pyrido-pyrimidine scaffold retains activity.

Heterocyclic Expansion

  • 1-Benzyl-7-Methyl-N-(4-Methylphenyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide (CAS 902034-99-5) Structural Difference: Incorporation of a pyrrolo ring fused to the pyrido-pyrimidine core. Impact: The expanded heterocyclic system increases molecular weight (422.48 g/mol vs. No bioactivity data are available for direct comparison .

Key Research Findings and Data Tables

Table 1: Comparative Bioactivity of Pyrido[1,2-a]Pyrimidine Analogs

Compound Substituents Therapeutic Area Activity (IC₅₀/EC₅₀) Reference
Target Compound 7-Me, 4-MeBzyl Under investigation Pending
Compound 37 (Antimalarial) 4-CF₃Bzyl Antimalarial 37 μM
6-Me-Cyclopentyl Derivative 6-Me, Cyclopentyl Gastroprotective 65–70% lesion reduction
N-(Benzyl)-2-OH-9-Me Derivative 2-OH, 9-Me, Bzyl Analgesic Uniform activity

Table 2: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) logP* Predicted
Target Compound C₁₈H₁₆N₃O₂ ~294.34 2.8–3.1
CAS 877649-48-4 (3-MeBzyl analog) C₁₇H₁₅N₃O₂ 293.32 2.7–3.0
CAS 902034-99-5 (Pyrrolo-fused analog) C₂₆H₂₂N₄O₂ 422.48 4.1–4.5

*Predicted using fragment-based methods.

生物活性

7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties. The unique structural features of this compound contribute to its biological efficacy, making it a subject of ongoing research.

Structural Characteristics

The compound features a pyrido[1,2-a]pyrimidine core fused with a benzyl group and a carboxamide group. This configuration enhances its lipophilicity and potential for cellular interaction.

Property Value
Molecular FormulaC13H15N3O2
Molecular Weight245.28 g/mol
CAS Number877649-26-8
SMILESCC(C)C1=CN=C2C(=CC=CN2C1=O)C(=O)N(C)C

The biological activity of 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, it can target cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
  • Receptor Modulation : It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways that influence gene expression and cellular responses.

Anti-inflammatory Activity

Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anti-inflammatory effects. In vitro studies have shown that 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide inhibits the production of inflammatory mediators such as prostaglandins and nitric oxide.

Key Findings:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against COX enzymes, indicating potent anti-inflammatory activity.
Compound IC50 (μM)
7-methyl-N-(4-methylbenzyl)-...19.45 ± 0.07 (COX-1)
23.8 ± 0.20 (COX-2)

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral properties. Preliminary studies suggest that it exhibits broad-spectrum antimicrobial activity against various pathogens.

Case Studies

  • In Vivo Study on Inflammation : A study involving carrageenan-induced paw edema in rats demonstrated that administration of the compound significantly reduced swelling compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
  • Anticancer Potential : In vitro assays on human cancer cell lines (e.g., HeLa, HCT116) revealed that the compound inhibited cellular proliferation effectively, suggesting potential as an anticancer agent.

Q & A

Q. What is the optimized synthetic route for 7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

The compound is synthesized via condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 4-methylbenzylamine in boiling ethanol. The reaction proceeds under reflux conditions, followed by purification via crystallization. Key parameters include maintaining stoichiometric ratios and controlled heating to avoid side reactions. Structural confirmation is achieved through elemental analysis and ¹H NMR spectroscopy .

Q. Which analytical methods are critical for confirming the compound’s structural integrity?

Elemental analysis ensures correct stoichiometry, while ¹H NMR spectroscopy resolves aromatic proton shifts (e.g., pyrido-pyrimidine nuclei signals at δ 7.2–8.5 ppm). Additional characterization involves melting point determination (sharp melting points indicate purity) and solubility profiling in DMF/DMSO at room temperature .

Q. How does solubility impact experimental handling and formulation?

The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. For biological assays, DMSO is typically used as a stock solution vehicle, requiring dilution in aqueous buffers to avoid cytotoxicity. Solubility data guide dose formulation in in vivo models like the "acetic acid writhing" test .

Advanced Research Questions

Q. What structural-activity relationships (SAR) govern the biological activity of this compound?

Despite variations in the benzylamide substituent, all analogs exhibit comparable analgesic activity in the acetic acid writhing model. This suggests bioisosteric equivalence between the pyrido-pyrimidine core and 4-hydroxyquinolin-2-one systems. Computational docking studies could further elucidate conserved binding motifs in pain modulation targets .

Q. How can contradictions in biological data across analogs be resolved?

Inconsistent activity profiles may arise from differences in metabolic stability or off-target interactions. Researchers should cross-validate results using orthogonal assays (e.g., thermal nociception models) and quantify plasma/tissue concentrations via LC-MS to correlate exposure with efficacy .

Q. What methodologies optimize reaction yields during scale-up synthesis?

Yield improvements are achieved by:

  • Refluxing in ethanol with excess benzylamine to drive ester-amide conversion.
  • Employing catalytic agents (e.g., molecular sieves) to remove water.
  • Gradient recrystallization using ethanol/water mixtures for high-purity isolation .

Q. How does bioisosteric replacement of the pyrido-pyrimidine core influence pharmacological properties?

Replacing 4-hydroxyquinolin-2-one with the pyrido-pyrimidine nucleus retains analgesic efficacy while altering pharmacokinetic parameters (e.g., logP, metabolic clearance). Comparative studies using radiolabeled analogs can assess tissue distribution and half-life differences .

Q. What strategies validate the compound’s purity for in vivo studies?

Advanced purity assessment combines:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
  • Thermal gravimetric analysis (TGA) to detect residual solvents .

Q. How do substituents on the pyrido-pyrimidine core affect enzyme inhibition?

Methyl groups at position 7 enhance steric hindrance, potentially reducing off-target binding. Testing against cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays can identify metabolic liabilities .

Q. What computational tools predict the compound’s ADMET profile?

Molecular dynamics simulations (e.g., Schrödinger’s Desmond) model blood-brain barrier permeability, while SwissADME predicts CYP inhibition. Experimental validation via Caco-2 cell monolayers assesses intestinal absorption .

Q. Methodological Notes

  • Bioisosterism Validation : Compare IC₅₀ values in enzyme inhibition assays between pyrido-pyrimidine and quinolinone analogs .
  • Analytical Reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and elemental analysis error margins (±0.3%) .
  • Biological Assays : Use blinded, randomized protocols in rodent models to minimize bias in analgesic studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。